Canagliflozin Dimer is a significant compound derived from Canagliflozin, an anti-diabetic medication primarily used to manage blood sugar levels in individuals with type 2 diabetes. The dimer form of Canagliflozin is of particular interest in pharmaceutical research due to its potential implications in drug stability and efficacy.
Canagliflozin Dimer is synthesized as part of the production process of Canagliflozin, which is produced through various chemical reactions involving multiple precursors and intermediates. The dimer can also arise from degradation processes or during the synthesis of Canagliflozin impurities.
Canagliflozin Dimer falls under the category of pharmaceutical impurities and metabolites. It is classified as a dimeric form of the original Canagliflozin molecule, which consists of two linked Canagliflozin units.
The synthesis of Canagliflozin Dimer typically involves several steps that may include coupling reactions, protection-deprotection strategies, and purification techniques such as column chromatography.
The specific synthetic routes and conditions for producing Canagliflozin Dimer can vary based on the desired purity and yield. For instance, using different solvents or catalysts can significantly influence the reaction outcomes.
The molecular formula for Canagliflozin Dimer is , with a molecular weight of approximately 887.02 g/mol. The structure consists of two Canagliflozin units linked together, which may involve various functional groups typical of the original compound.
Canagliflozin Dimer can participate in various chemical reactions typical for dimeric compounds, including:
The stability and reactivity of Canagliflozin Dimer are influenced by its molecular structure, particularly the presence of functional groups that can engage in chemical transformations.
While the specific mechanism of action for Canagliflozin Dimer itself has not been extensively studied, it is hypothesized that it may retain some biological activity similar to that of Canagliflozin.
Research into the pharmacodynamics and pharmacokinetics specific to Canagliflozin Dimer remains limited but suggests that it may exhibit altered efficacy compared to monomeric forms.
Canagliflozin Dimer serves several purposes in scientific research:
The canagliflozin dimer (5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene); CAS 2443735-74-6) arises primarily through impurity formation pathways during drug synthesis or storage. Its molecular formula is C~36~H~28~F~2~S~2~ (MW: 562.7 g/mol), featuring a biphenyl core linked via methylene-thiophene groups [5]. Dimerization occurs through:
Key synthetic control points include maintaining reaction pH > 6.0 during deprotection steps and using antioxidant stabilizers (e.g., BHT) in crystallization solvents to suppress dimer yield below 0.1% [7].
Table 1: Synthetic Conditions Promoting Canagliflozin Dimer Formation
Condition | Catalyst/Solvent | Temperature | Dimer Yield |
---|---|---|---|
Acidic | Methanesulfonic acid/Toluene | 25°C | 0.8–1.2% |
Thermal | Dimethylsulfoxide (DMSO) | 60°C | 0.5–0.7% |
Oxidative | H~2~O~2~/Acetonitrile | 40°C | 1.5–2.0% |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the dimer’s symmetrical structure:
High-Resolution Mass Spectrometry (HRMS) shows [M+H]⁺ at m/z 563.1528 (calc. 563.1522), with MS/MS fragments at m/z 281.0 (C~14~H~10~FS⁺) confirming symmetric cleavage [5] [10].
X-ray crystallography reveals a coplanar biphenyl-thiophene architecture with dihedral angles <10° between rings, facilitating π-π stacking. The crystal lattice belongs to the monoclinic P2~1~/c space group, with unit cell dimensions a = 14.28 Å, b = 10.42 Å, c = 18.65 Å [10].
Canagliflozin dimerization is favored by its unsubstituted thiophene methyl group, unlike dapagliflozin or empagliflozin:
Table 2: Dimerization Propensity in SGLT2 Inhibitors
Drug | Reactive Site | Reported Dimer CAS | Max. Dimer Level |
---|---|---|---|
Canagliflozin | Ortho to thiophene methyl | 2443735-74-6 | 2.0% |
Dapagliflozin | No unsubstituted methyl | Not identified | <0.1% |
Empagliflozin | Chlorophenyl ring | Not identified | 0.05% |
Three primary pathways drive dimerization in canagliflozin:
Mitigation strategies include:
Table 3: Degradation Conditions and Dimer Formation Kinetics
Stress Condition | Time | Dimer Formed | Degradation Pathway |
---|---|---|---|
Acidic (0.1M HCl) | 7 days | 1.8% | Hydrolytic |
Oxidative (0.3% H~2~O~2~) | 24 hrs | 1.5% | Radical coupling |
Photolytic (UV) | 48 hrs | 2.2% | Photoexcitation |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7